molecular formula C18H19NO2S B14213636 3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one CAS No. 823192-03-6

3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one

Cat. No.: B14213636
CAS No.: 823192-03-6
M. Wt: 313.4 g/mol
InChI Key: LPGQPNVTWJTLJN-UHFFFAOYSA-N
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Description

3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one is a heterocyclic compound that features a thiazinanone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 2-methoxybenzaldehyde to form an imine intermediate, which then undergoes cyclization with a thiol reagent to yield the desired thiazinanone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazinanone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinones: These compounds share a similar heterocyclic structure and have diverse biological activities.

    Thiazolidines: Structurally related to thiazinanones, these compounds also exhibit interesting chemical and biological properties.

    Benzothiazoles: Another class of sulfur-containing heterocycles with significant applications in medicinal chemistry.

Uniqueness

3-Benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one is unique due to its specific substitution pattern and the presence of both benzyl and methoxyphenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further study and application .

Properties

CAS No.

823192-03-6

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

3-benzyl-2-(2-methoxyphenyl)-1,3-thiazinan-4-one

InChI

InChI=1S/C18H19NO2S/c1-21-16-10-6-5-9-15(16)18-19(17(20)11-12-22-18)13-14-7-3-2-4-8-14/h2-10,18H,11-13H2,1H3

InChI Key

LPGQPNVTWJTLJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2N(C(=O)CCS2)CC3=CC=CC=C3

Origin of Product

United States

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